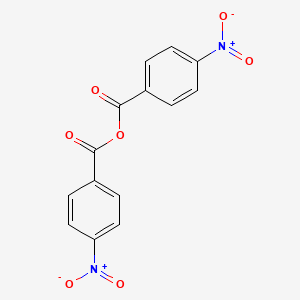4-Nitrobenzoic anhydride
CAS No.: 902-47-6
Cat. No.: VC2406469
Molecular Formula: C14H8N2O7
Molecular Weight: 316.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 902-47-6 |
|---|---|
| Molecular Formula | C14H8N2O7 |
| Molecular Weight | 316.22 g/mol |
| IUPAC Name | (4-nitrobenzoyl) 4-nitrobenzoate |
| Standard InChI | InChI=1S/C14H8N2O7/c17-13(9-1-5-11(6-2-9)15(19)20)23-14(18)10-3-7-12(8-4-10)16(21)22/h1-8H |
| Standard InChI Key | JYMVSZGJZRQOFY-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
4-Nitrobenzoic anhydride consists of two 4-nitrobenzoic acid units connected through an anhydride bond, with nitro groups positioned para to the carboxylic anhydride functionality on each aromatic ring. This structural arrangement contributes to the compound's distinct reactivity profile.
Table 1. Chemical Identity of 4-Nitrobenzoic Anhydride
| Parameter | Information |
|---|---|
| Chemical Formula | C₁₄H₈N₂O₇ |
| Molecular Weight | 316.2225 g/mol |
| CAS Registry Number | 902-47-6 |
| IUPAC Standard InChIKey | JYMVSZGJZRQOFY-UHFFFAOYSA-N |
| SMILES Notation | [O-]N+c1ccc(cc1)C(=O)OC(=O)c2ccc(cc2)N+=O |
The compound is also known by several synonyms including:
-
p-Nitrobenzoic acid anhydride
-
p-NO2-benzoic anhydride
-
(4-nitrobenzoyl) 4-nitrobenzoate
-
4-nitrobenzoyl anhydride
Physical and Chemical Properties
4-Nitrobenzoic anhydride possesses distinctive physical and chemical properties that are influenced by its molecular structure, particularly the presence of electron-withdrawing nitro groups that enhance the electrophilicity of the carbonyl carbons.
Table 2. Physical Properties of 4-Nitrobenzoic Anhydride
| Property | Value |
|---|---|
| Physical State | Solid |
| Density | 1.502 g/cm³ |
| Melting Point | 190°C |
| Boiling Point | 542.3°C at 760 mmHg |
| Flash Point | 251.3°C |
| Index of Refraction | 1.642 |
From a chemical perspective, 4-nitrobenzoic anhydride demonstrates typical acid anhydride behavior with enhanced reactivity due to the electron-withdrawing nitro groups. This makes it particularly susceptible to nucleophilic attack at the carbonyl centers .
Spectroscopic Characteristics
The spectroscopic data for 4-nitrobenzoic anhydride provides valuable information for its identification and characterization. The IR spectrum is particularly informative, as documented in resources like the NIST WebBook.
Infrared Spectroscopy
The IR spectrum of 4-nitrobenzoic anhydride reveals characteristic absorption bands that confirm its structural features. According to available data, the compound has been characterized using solid-state IR spectroscopy (KBr pellet) .
Key absorption bands include:
-
Anhydride C=O stretching vibrations (typically appearing as two strong bands)
-
Aromatic C=C stretching vibrations
-
Nitro group asymmetric and symmetric stretching vibrations
-
C-O stretching vibrations associated with the anhydride functionality
The NIST WebBook provides digitized spectral data for this compound, allowing for detailed analysis of its vibrational modes .
Synthesis Methods
The synthesis of 4-nitrobenzoic anhydride typically follows conventional pathways for preparing acid anhydrides from the corresponding carboxylic acids. Based on the documented synthesis of related nitrobenzoic anhydrides, the preparation typically involves:
-
Formation of 4-nitrobenzoyl chloride from 4-nitrobenzoic acid using chlorinating agents such as thionyl chloride
-
Subsequent reaction of 4-nitrobenzoyl chloride with 4-nitrobenzoic acid in the presence of a base to form the anhydride
This synthetic approach aligns with methods described for other nitro-substituted benzoic anhydrides such as 2-nitrobenzoic anhydride, 3,4-dinitrobenzoic anhydride, and 3,5-dinitrobenzoic anhydride .
Comparative Analysis with Related Compounds
4-Nitrobenzoic anhydride belongs to a family of substituted benzoic anhydrides, each with unique properties and applications. A comparative analysis helps position this compound within the broader context of related structures.
Table 3. Comparison of 4-Nitrobenzoic Anhydride with Related Compounds
| Compound | Key Structural Features | Notable Applications |
|---|---|---|
| 4-Nitrobenzoic anhydride | Para-nitro groups on both rings | Potential coupling reagent |
| 2-Nitrobenzoic anhydride | Ortho-nitro groups | Esterification reactions |
| 2-Methyl-6-nitrobenzoic anhydride (MNBA) | Ortho-nitro and ortho-methyl groups | Synthesis of carboxylic esters and macrolactones |
| 2,6-Dimethyl-4-nitrobenzoic anhydride (DMNBA) | Para-nitro and two ortho-methyl groups | High-yielding esterification with excellent chemoselectivity |
Research findings by Shiina and Miyao demonstrate that the position and nature of substituents on the aromatic ring significantly influence the reactivity and selectivity of these compounds in organic synthesis applications. In their comparative study, they observed that 2,6-dimethyl-4-nitrobenzoic anhydride (DMNBA) showed superior performance in esterification reactions compared to other substituted benzoic anhydrides .
Precursor Compound: 4-Nitrobenzoic Acid
The precursor to 4-nitrobenzoic anhydride is 4-nitrobenzoic acid, which itself has been extensively studied. Understanding the properties of this precursor provides additional context for analyzing the anhydride derivative.
Table 4. Properties of 4-Nitrobenzoic Acid
| Property | Value |
|---|---|
| Chemical Formula | C₇H₅NO₄ |
| Molecular Weight | 167.12 g/mol |
| Physical State | Pale yellow solid |
| Melting Point | 237°C |
| Solubility in Water | <0.1 g/100 mL at 26°C |
| Toxicity (rat LD₅₀) | 1960 mg/kg |
4-Nitrobenzoic acid is typically prepared by oxidation of 4-nitrotoluene using oxygen or dichromate as oxidants. It serves as a precursor to 4-nitrobenzoyl chloride, which is used in the synthesis of pharmaceuticals including the anesthetic procaine and folic acid. It is also a precursor to 4-aminobenzoic acid .
Recent research by Dash, Singh, and Thakur has explored the polymorphism of 4-nitrobenzoic acid, reporting the identification and characterization of a new polymorph (form III) after 38 years. This research utilized a structural landscape approach to predict and subsequently experimentally realize this new crystal form, demonstrating advances in crystal engineering that may have implications for derivatives such as 4-nitrobenzoic anhydride .
Future Research Directions
Future research on 4-nitrobenzoic anhydride could focus on:
-
Developing optimized synthesis protocols specifically for this compound
-
Exploring its potential applications in pharmaceutical synthesis
-
Comparative studies with other substituted benzoic anhydrides to determine structure-activity relationships
-
Investigation of its crystalline polymorphism, building on research conducted for the precursor 4-nitrobenzoic acid
-
Detailed mechanistic studies of its reactions with various nucleophiles
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume